3-(Bromomethyl)benzoyl chloride

Vue d'ensemble

Description

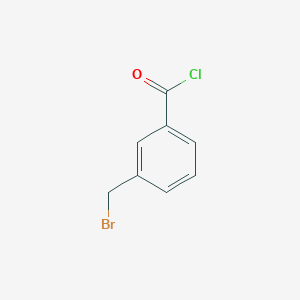

3-(Bromomethyl)benzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where a bromomethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)benzoyl chloride can be synthesized through the bromination of 3-methylbenzoyl chloride using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Bromomethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water to form 3-(bromomethyl)benzoic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: The reaction occurs in aqueous acidic or basic conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of arylboronic acids.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Hydrolysis: The major product is 3-(bromomethyl)benzoic acid.

Coupling Reactions: Biaryl compounds are the primary products.

Applications De Recherche Scientifique

3-(Bromomethyl)benzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Polymer Chemistry: It is employed in the preparation of block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization.

Material Science: The compound is used in the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(Bromomethyl)benzoyl chloride involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The compound can also act as an acylating agent, introducing the benzoyl group into other molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methylbenzoyl Chloride: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

4-Bromomethylbenzoyl Chloride: Similar structure but with the bromomethyl group in the para position, leading to different reactivity and applications.

3-Chloromethylbenzoyl Chloride: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.

Uniqueness

3-(Bromomethyl)benzoyl chloride is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Activité Biologique

3-(Bromomethyl)benzoyl chloride is a chemical compound that has garnered interest in various fields of research due to its biological activity. This article delves into the compound's properties, mechanisms of action, and relevant case studies that highlight its potential applications.

This compound is an aromatic compound with the following structural formula:

- Molecular Formula : CHBrClO

- Molecular Weight : 239.52 g/mol

- CAS Number : 54267-06-0

This compound features a benzoyl chloride moiety with a bromomethyl substituent, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions. The electrophilic carbon in the benzoyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives that may exhibit different biological activities. This reactivity allows the compound to interact with various biological targets, potentially inhibiting enzymatic functions or altering cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Studies have shown that compounds derived from benzoyl chlorides often demonstrate significant antibacterial activity, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Certain derivatives of benzoyl chlorides have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies suggest that the introduction of halogen substituents, such as bromine, can enhance the cytotoxicity of benzoyl derivatives towards cancer cells by promoting reactive oxygen species (ROS) generation .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating potential for development as antimicrobial agents.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(1H-Benzimidazol-2-yl)-benzoic acid | Antimicrobial, Anticancer | Inhibition of protein kinases |

| 2-Phenylbenzimidazole | Antitumor | Protein kinase inhibition |

| 6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy)quinoline | Antimicrobial | Disruption of bacterial cell wall synthesis |

The comparative analysis shows that while similar compounds exhibit promising biological activities, the unique structure of this compound may enhance its efficacy in specific applications.

Propriétés

IUPAC Name |

3-(bromomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXKDSMIGAOBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560693 | |

| Record name | 3-(Bromomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54267-06-0 | |

| Record name | 3-(Bromomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.